![molecular formula C15H16N2O2S B12615863 4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid CAS No. 920009-50-3](/img/structure/B12615863.png)
4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid is a complex organic compound that features a unique combination of a pyrrolidine ring, a thiazole ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or acetic acid and may require refluxing for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The pyrrolidine and thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The benzoic acid moiety may also play a role in binding to target molecules, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Methylpyrrolidin-3-yl)benzoic acid: This compound shares the pyrrolidine and benzoic acid moieties but lacks the thiazole ring.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Similar in structure but with different substituents on the pyrrolidine ring.
4-(1-Methylpyrrolidin-3-yl)benzoic acid esters: These compounds have ester groups instead of the carboxylic acid moiety.
Uniqueness
4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid is unique due to the presence of both the thiazole and pyrrolidine rings, which can confer specific chemical and biological properties not found in similar compounds. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
920009-50-3 |
|---|---|
Fórmula molecular |
C15H16N2O2S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
4-[2-(1-methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C15H16N2O2S/c1-17-7-6-12(8-17)14-16-13(9-20-14)10-2-4-11(5-3-10)15(18)19/h2-5,9,12H,6-8H2,1H3,(H,18,19) |
Clave InChI |
MHBXDKHZXZWGMJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)

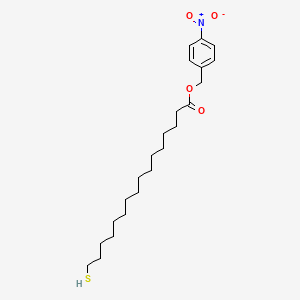
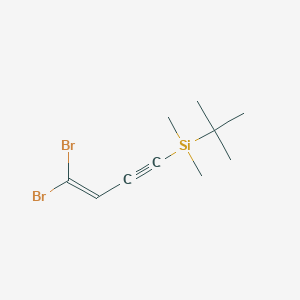
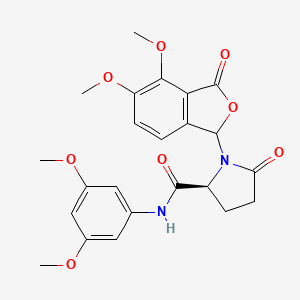
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
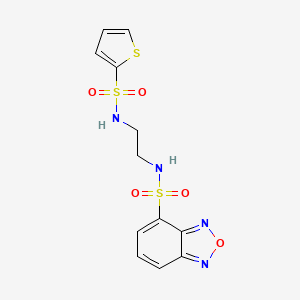
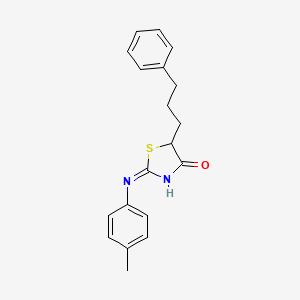
![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)
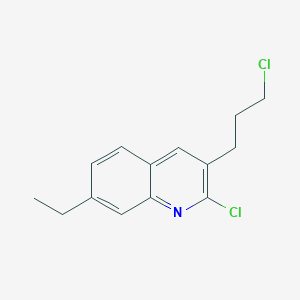
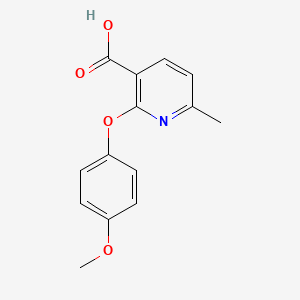
![2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one](/img/structure/B12615842.png)

